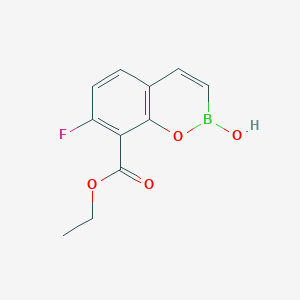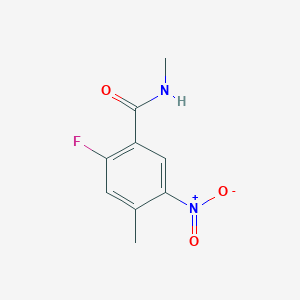
4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von 4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat beinhaltet die Reaktion von 2-Chlor-4-Nitrobenzaldehyd mit einer Aminoverbindung wie Ammoniak oder einem Amin . Die Reaktion findet typischerweise in Gegenwart eines Lösungsmittels wie Dichlormethan und unter kontrollierten Temperaturbedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern für höhere Ausbeute und Reinheit. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Amino- und Chlorogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann . Substitutionsreaktionen können zu einer Vielzahl von substituierten Nicotinaldehyd-Derivaten führen .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter heterocyclische Verbindungen und Cyanide.
Biologie: Die Verbindung kann aufgrund ihrer reaktiven funktionellen Gruppen zur Untersuchung biochemischer Pfade und Enzym-Interaktionen verwendet werden.
Medizin: Es dient als Vorläufer bei der Synthese von pharmazeutischen Verbindungen und pharmazeutischen Wirkstoffen (APIs).
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -pfaden. Die Aldehydgruppe der Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, was ihre Aktivität und Funktion möglicherweise verändert . Die Amino- und Chlorogruppen können auch an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst .
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The amino and chloro groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-2-Chlornicotinaldehyd: Diese Verbindung ist ähnlich, jedoch ohne die Trifluoracet-Gruppe.
2-Chlor-4-Nitrobenzaldehyd: Ein Vorläufer bei der Synthese von 4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat.
4-Amino-2-Chlorpyridin-3-carbaldehyd: Eine weitere verwandte Verbindung mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat ist einzigartig aufgrund des Vorhandenseins der Trifluoracet-Gruppe, die seine Reaktivität und Stabilität in bestimmten Reaktionen verbessern kann . Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer organischer Moleküle .
Eigenschaften
CAS-Nummer |
1032350-07-4 |
|---|---|
Molekularformel |
C8H6ClF3N2O3 |
Molekulargewicht |
270.59 g/mol |
IUPAC-Name |
4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7) |
InChI-Schlüssel |
ILEULPZLIIFHRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)

![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
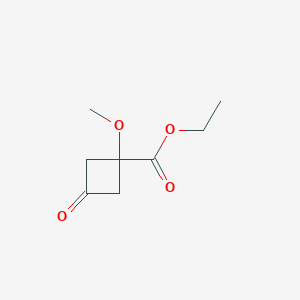
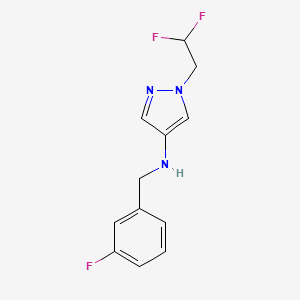
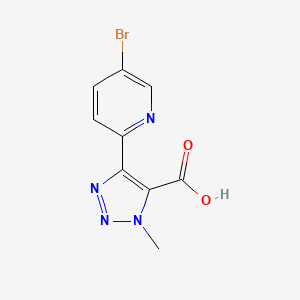

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
